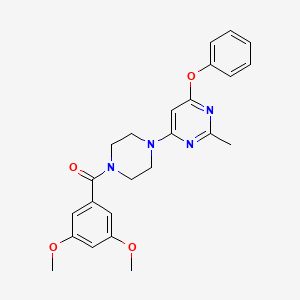

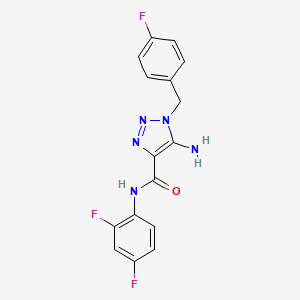

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules involving piperazine derivatives and methylation typically involves multi-step chemical reactions, including cyclization, methylation, and coupling reactions. For example, arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in antipsychotic agents, where the synthesis explores the contributions of arylalkyl substituents to the potency and selectivity of the binding affinity at D(2)-like receptors (Sikazwe et al., 2009). These synthesis pathways are crucial for enhancing the desired biological activity and selectivity of the compounds.

Molecular Structure Analysis

The molecular structure of compounds like "(3,5-Dimethoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone" is characterized by the presence of functional groups that significantly influence their chemical behavior and biological activity. The molecular interaction and conformational analysis are essential for understanding the bioactivity of these compounds. Studies on similar molecules emphasize the role of molecular architecture in determining their pharmacological profiles (Rathi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often include N-alkylation, amide formation, and nucleophilic substitution. These reactions are pivotal for modifying the chemical structure to enhance therapeutic potential and reduce toxicity. The chemical stability, reactivity, and interaction with biological targets are influenced by the intrinsic properties of the piperazine core and its substituents (Girase et al., 2020).

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Binding Properties

- The research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, focuses on their molecular interactions and binding properties, particularly with cannabinoid receptors (Shim et al., 2002).

Synthesis and Antioxidant Properties

- Studies have been conducted on the synthesis and antioxidant properties of related diphenylmethane derivatives, highlighting their effective antioxidant power in various in vitro assays (Balaydın et al., 2010).

Antimicrobial and Anti-Proliferative Activities

- The antimicrobial and anti-proliferative activities of compounds structurally similar to (3,5-Dimethoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone have been evaluated, revealing their potential in treating various bacterial infections and cancer cell lines (Al-Wahaibi et al., 2021).

Anti-Inflammatory and Analgesic Properties

- Research into novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, demonstrates their potential as anti-inflammatory and analgesic agents. These studies suggest the therapeutic potential of such compounds in treating pain and inflammation (Abu‐Hashem et al., 2020).

NMR Study and Antioxidant Potency

- A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a molecule with a similar structure, revealed interesting NMR results and verified its antioxidant efficacy through DPPH and ABTS methods (Dineshkumar & Parthiban, 2022).

Wirkmechanismus

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds often bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

The interaction of the compound with its targets would depend on the specific receptors it binds to. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-17-25-22(16-23(26-17)32-19-7-5-4-6-8-19)27-9-11-28(12-10-27)24(29)18-13-20(30-2)15-21(14-18)31-3/h4-8,13-16H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXNWVCGXOCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)